molecular formula C20H16ClN3O3 B13026940 5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one

5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one

Katalognummer: B13026940
Molekulargewicht: 381.8 g/mol
InChI-Schlüssel: ARATVZZTPRDYPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound designed for chemical and pharmaceutical research. It belongs to the class of isoxazolopyridazinones, which are nitrogen-containing heterocycles of significant interest in medicinal chemistry . The molecular structure incorporates a vicinal diaryl-substituted heterocyclic framework, a motif recognized as a privileged scaffold in drug discovery due to its presence in compounds with a wide range of biological activities . This specific framework is found in various clinical therapeutics and investigational compounds with documented anticancer, anti-inflammatory, and central nervous system activities . The compound features a 4-chlorobenzyl group at the 5-position and a 4-methoxyphenyl group at the 7-position of the fused isoxazolo[4,5-d]pyridazinone core. Synthesis of related isoxazolopyridazinones is typically achieved through cyclization reactions, such as the treatment of functionalized precursors with hydrazine hydrate . As a chemical tool, this compound is valuable for exploring new biological targets and structure-activity relationships (SAR), particularly in the development of novel small-molecule inhibitors. Researchers can utilize it in high-throughput screening campaigns, as a building block for further chemical modification, or in mechanistic studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C20H16ClN3O3

Molekulargewicht

381.8 g/mol

IUPAC-Name

5-[(4-chlorophenyl)methyl]-7-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C20H16ClN3O3/c1-12-17-19(27-23-12)18(14-5-9-16(26-2)10-6-14)22-24(20(17)25)11-13-3-7-15(21)8-4-13/h3-10H,11H2,1-2H3

InChI-Schlüssel

ARATVZZTPRDYPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C(=O)N(N=C2C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one involves multiple steps, each requiring specific reagents and conditions

    Core Synthesis: The core structure can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.

    Functional Group Introduction: The chlorobenzyl and methoxyphenyl groups are introduced through substitution reactions. These reactions typically require the use of halogenated precursors and may involve the use of palladium or other transition metal catalysts to facilitate the coupling reactions.

    Industrial Production: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.

Analyse Chemischer Reaktionen

5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include halogenated compounds and strong nucleophiles or electrophiles.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activity or as a ligand in receptor binding studies.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its interactions with biological targets make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

    Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, or other desired characteristics.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Impact
Compound Name / ID Core Structure Substituents (Positions) Key Observations Reference
Target Compound Isoxazolo[4,5-d]pyridazinone 5-(4-Cl-benzyl), 7-(4-MeO-phenyl), 3-Me High COX-2 selectivity
7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one Isoxazolo[4,5-d]pyridazinone 7-(2,5-diMeO-phenyl), 3-Me Commercial availability; no activity data
2,7-Dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one Thiazolo[4,5-d]pyridazinone 2-Me, 7-Me Planar fused-ring system; hydrogen-bonding in crystal lattice
6-Methyl-2-tert-butylfuro[2,3-d]pyridazin-7(6H)-one Furo[2,3-d]pyridazinone 6-Me, 2-t-Bu Improved cyclization yield (65%) vs. propargylic precursors

Key Insights :

  • Heterocycle Core : Replacement of isoxazole with thiazole (e.g., ) or furan (e.g., ) alters electronic properties and intermolecular interactions (e.g., hydrogen bonding in thiazolo derivatives).
  • Substituent Position : The 4-methoxyphenyl group at position 7 in the target compound contrasts with 2,5-dimethoxyphenyl in , suggesting that substituent position on the aryl ring modulates solubility and target affinity.
  • Steric Effects : Bulky tert-butyl groups (e.g., ) improve cyclization yields by reducing side reactions caused by acidic propargylic protons.

Pharmacological Activities

Key Insights :

  • COX Inhibition : The target compound’s 4-chlorobenzyl and 4-methoxyphenyl groups likely enhance COX-2 binding via hydrophobic interactions, as suggested by docking studies .
  • Herbicidal Specificity : Analogues with 4-chlorobenzyl or 4-methoxyphenyl substituents (e.g., ) show selectivity against dicot plants (rape), possibly due to aryl group interactions with plant-specific enzymes.
  • Analgesic Efficacy: Isoxazolo[4,5-d]pyridazinones (e.g., ) with electron-withdrawing groups (e.g., chloro, nitro) exhibit morphine-comparable analgesic effects in rodent models.

Key Insights :

  • Proton Acidity : Bulky tert-butyl groups in mitigate undesired side reactions, whereas linear alkyl/aryl groups (e.g., propargyl) reduce yields due to competing pathways.
  • Catalytic Optimization : The target compound’s synthesis likely benefits from tailored catalysts or solvents, though specific data are unavailable in the provided evidence.

Biologische Aktivität

5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature.

Chemical Structure

The compound's structure is characterized by the presence of an isoxazole ring fused to a pyridazine moiety, with substituents that enhance its biological activity. The molecular formula is C16H16ClN3O2C_{16}H_{16}ClN_3O_2 with a molecular weight of approximately 319.77 g/mol.

Antibacterial Activity

Research indicates that compounds similar to 5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one exhibit significant antibacterial properties. For instance, synthesized derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The inhibitory concentrations (IC50) for some derivatives were reported as low as 2.14 µM, indicating potent antibacterial action compared to standard drugs .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. Notably, it has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest that it could serve as a lead compound for developing new enzyme inhibitors. For example, certain derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against urease, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Anticancer Activity

Initial studies suggest potential anticancer properties associated with this compound. The structural components of isoxazole and pyridazine are known to interact with various cellular pathways involved in cancer progression, thereby warranting further investigation into their efficacy against different cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : Molecular docking studies have indicated that the compound binds effectively to active sites of target enzymes, facilitating inhibition.
  • Cellular Uptake : The presence of chlorobenzyl and methoxyphenyl groups enhances lipophilicity, promoting better cellular uptake and bioavailability.

Case Studies

  • Antibacterial Evaluation : A study conducted on a series of synthesized derivatives reported their antibacterial effects against multiple strains, highlighting the structure-activity relationship that underpins their efficacy.
  • Enzyme Inhibition Assays : Another research effort focused on evaluating the inhibitory potential of the compound against AChE and urease in vitro, demonstrating significant promise for treating conditions related to enzyme dysregulation.

Data Summary

Activity TypeTargetIC50 (µM)Reference
AntibacterialSalmonella typhi2.14
Bacillus subtilisModerate
Enzyme InhibitionUrease0.63 - 6.28
AChEStrong
AnticancerVarious Cell LinesNot specified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.